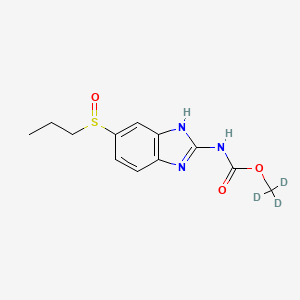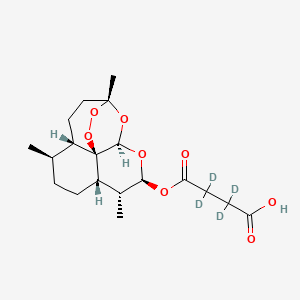
17-beta-Estradiol-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Estradiol is the essential estrogen of the sexually mature woman, produced by the granulosa cells of the maturing follicle and in pregnant women in the placenta . It is produced by aromatizing testosterone, but also estrone . The concentration of 17-beta-estradiol changes in the course of the female cycle .
Synthesis Analysis
The best monomers for synthesizing imprinted materials for 17-beta-estradiol were selected by evaluating the strength of the template–monomer interaction derived from molecular dynamics simulations . Methacrylic acid, 2-(diethylamino)ethyl methacrylate, and methacrylamide provided the highest binding affinity to 17-beta-estradiol .
Molecular Structure Analysis
The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures .
Chemical Reactions Analysis
The responses were evaluated in terms of peak definition, repeatability, and peak current intensity .
Physical And Chemical Properties Analysis
The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures . It appears that the dehydration process for the very stable hemihydrate structure is a complex process, strongly affected by particle size and conditions .
Applications De Recherche Scientifique
Impact on Microbial Communities and Methane Emissions in Aerobic Water Bodies
17-beta-Estradiol (E2) is a widely present trace pollutant in aquatic environments. Its impact on microbial communities in aerobic lake waters, which are crucial for methane (CH4) production, remains unclear. A study conducted an E2 contamination experiment by constructing laboratory-simulated aerobic microecosystems. The effects of E2 on bacterial and archaeal communities were systematically examined. The patterns and mechanisms of E2’s impact on CH4 emissions in aerobic aquatic systems were uncovered for the first time .
Detection in Environmental Samples and Health Care
17-beta-Estradiol can be detected in environmental samples and for health care using a single-use, cost-effective biosensor based on Differential Pulse Voltammetry (DPV). The levels of 17-beta-Estradiol antigen studied were between 2.25 pg/mL and 2250 pg/mL. Phosphate buffered saline (PBS), tap water from the Cleveland regional water district, and simulated urine were used as the test media covering the potential application areas for 17-beta-Estradiol detection .
Mass Spectrometry Analysis
17-beta-Estradiol can be analyzed using a triple TOF mass spectrometer. This instrument acquires MS/MS spectra in an information-dependent basis (IDA) mode. Differential metabolites are identified using MS/MS acquisition software .
Environmental Estrogen Pollution
17-beta-Estradiol is considered one of the most potent natural estrogens and is a priority in environmental estrogen pollution. It is also a major contributor to estrogen which regulates the female reproductive system .
Mécanisme D'action
Target of Action
17-beta-Estradiol (E2) is a naturally occurring hormone circulating endogenously in females . It primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in the male reproductive tract and are involved in various physiological processes, including sexual development, reproduction, and certain pathological events .
Mode of Action
E2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing a translocation of these receptors to the plasma membrane . This interaction results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway . Furthermore, E2 is known to exert rapid, non-genomic actions initiated at the cell surface .
Biochemical Pathways
The degradation of E2 by bacteria such as Rhodococcus sp. and Sphingomonas sp. involves a series of biochemical reactions . The first step in the E2 degradation pathway, also known as the 4,5-seco pathway, begins with 17β-dehydrogenation to render estrone (E1), followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .
Pharmacokinetics
The pharmacokinetics of E2, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For oral or intramuscular administration, E2 is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own .
Result of Action
The activation of E2/ER axis leads to an increase in several transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos) and glycolytic pathways . This results in significant increases in several OxPhos and glycolytic proteins as well as pathway fluxes . As a result of energy metabolism stimulation by E2, cancer cell migration and invasion processes and related proteins contents are augmented .
Action Environment
E2 ubiquitously exists in various water bodies with long-term endocrine-disrupting and carcinogenic impacts on wildlife even at the trace level of ng L −1 . The presence of alternative carbon sources and their concentration levels can affect E2 biodegradation . The E2 exposure contributes to metabolism changes of lipid, nucleotide, carbohydrate, amino acid, and membrane transport .
Safety and Hazards
Orientations Futures
17-beta-estradiol produces the strongest estrogenic effect when it enters the organism exogenously including food intakes, bringing potential harmfulness such as malfunction of the endocrine system . A recent genome-wide association study demonstrated a causal effect of endogenous serum 17-beta-estradiol levels on increased bone mineral density in both men and women .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 17-beta-Estradiol-13C2 involves the incorporation of two carbon-13 isotopes into the estradiol molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Ethyl acetoacetate", "Benzaldehyde", "Sodium hydroxide", "Ethyl chloroformate", "Sodium borohydride", "Sodium carbonate", "17-beta-Estradiol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxybenzaldehyde by reacting phenol with benzaldehyde in the presence of sodium hydroxide.", "Step 2: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate by reacting ethyl acetoacetate with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate by reacting ethyl 2,4-dihydroxy-3-oxobutanoate with ethyl chloroformate in the presence of sodium carbonate.", "Step 4: Synthesis of 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate by reducing ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate with sodium borohydride in the presence of deuterium oxide and deuterated methanol.", "Step 5: Synthesis of 17-beta-Estradiol-13C2 by reacting 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate with 17-beta-Estradiol in the presence of sodium hydroxide." ] } | |
Numéro CAS |
82938-05-4 |
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
274.37 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
50-28-2 (unlabelled) |
Synonymes |
(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |
Étiquette |
Estradiol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)